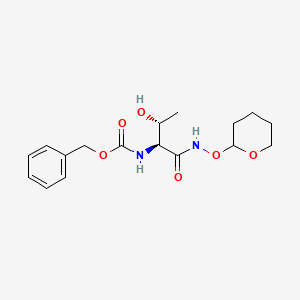

Benzyl ((2S,3R)-3-hydroxy-1-oxo-1-(((tetrahydro-2H-pyran-2-yl)oxy)amino)butan-2-yl)carbamate

Description

Propriétés

IUPAC Name |

benzyl N-[(2S,3R)-3-hydroxy-1-(oxan-2-yloxyamino)-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O6/c1-12(20)15(16(21)19-25-14-9-5-6-10-23-14)18-17(22)24-11-13-7-3-2-4-8-13/h2-4,7-8,12,14-15,20H,5-6,9-11H2,1H3,(H,18,22)(H,19,21)/t12-,14?,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSUYSCQLCQPTII-ATFAPYMMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NOC1CCCCO1)NC(=O)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)NOC1CCCCO1)NC(=O)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl ((2S,3R)-3-hydroxy-1-oxo-1-(((tetrahydro-2H-pyran-2-yl)oxy)amino)butan-2-yl)carbamate typically involves multiple steps. One common method starts with the protection of the hydroxy group using a suitable protecting group, followed by the introduction of the benzyl group through a nucleophilic substitution reaction. The tetrahydro-2H-pyran-2-yl group is then introduced via an etherification reaction. The final step involves the deprotection of the hydroxy group to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

Benzyl ((2S,3R)-3-hydroxy-1-oxo-1-(((tetrahydro-2H-pyran-2-yl)oxy)amino)butan-2-yl)carbamate can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide or potassium tert-butoxide for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbonyl group yields an alcohol. Substitution reactions can yield a variety of products depending on the nucleophile used.

Applications De Recherche Scientifique

Research has indicated that compounds similar to Benzyl ((2S,3R)-3-hydroxy-1-oxo-1-(((tetrahydro-2H-pyran-2-yl)oxy)amino)butan-2-yl)carbamate exhibit various biological activities:

Antimicrobial Properties

Studies have shown that derivatives of carbamate compounds can possess antimicrobial activity against various pathogens. This suggests potential applications in developing new antimicrobial agents.

Anticancer Activity

Certain structural analogs have demonstrated cytotoxic effects on cancer cell lines, indicating that Benzyl ((2S,3R)-3-hydroxy...) could be explored for its anticancer properties.

Neuroprotective Effects

There is emerging evidence that compounds with similar structures may exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases.

Therapeutic Applications

Given its structural characteristics and biological activities, Benzyl ((2S,3R)-3-hydroxy...) could have several therapeutic applications:

a. Drug Development

The compound could serve as a lead structure in drug design efforts aimed at creating new therapeutic agents targeting infections or cancer.

b. Research Reagent

Due to its unique structure, it can be utilized as a research tool in biochemical assays or as a building block in synthetic organic chemistry.

Mécanisme D'action

The mechanism of action of Benzyl ((2S,3R)-3-hydroxy-1-oxo-1-(((tetrahydro-2H-pyran-2-yl)oxy)amino)butan-2-yl)carbamate involves its interaction with specific molecular targets. The hydroxy and carbonyl groups can form hydrogen bonds with proteins, affecting their structure and function. The benzyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity. The tetrahydro-2H-pyran-2-yl group can provide steric hindrance, influencing the compound’s overall activity.

Comparaison Avec Des Composés Similaires

Table 1: Key Structural Features of Comparable Carbamate Derivatives

Key Observations:

Stereochemical Sensitivity : The target compound’s (2S,3R) configuration distinguishes it from analogs like the (2R,3S)-configured chlorophenylthio derivative . Stereochemistry critically impacts biological target interactions and metabolic stability.

Protective Group Utility: The THP-protected hydroxylamine in the target compound contrasts with simpler alkylamino (e.g., propylamino) or unprotected hydroxyl groups in others . THP groups enhance stability during synthetic steps but may reduce solubility.

Electrophilic Reactivity : The β-hydroxy ketone moiety in the target compound is absent in analogs like the phenylthio derivative, which instead features a sulfur-based electrophilic center .

Table 2: Comparative Physicochemical Data

*logP estimates based on structural features.

Activité Biologique

Benzyl ((2S,3R)-3-hydroxy-1-oxo-1-(((tetrahydro-2H-pyran-2-yl)oxy)amino)butan-2-yl)carbamate (CAS No. 1820598-87-5) is a complex organic compound notable for its unique structural features and potential biological activities. This compound has garnered attention in medicinal chemistry due to its possible applications as an enzyme inhibitor and its role in various biochemical pathways.

Chemical Structure

The compound consists of several functional groups, including a benzyl group, a hydroxy group, and a tetrahydro-2H-pyran-2-yl moiety. The molecular formula is , with a molecular weight of 352.38 g/mol. The structure can be summarized as follows:

| Component | Description |

|---|---|

| Benzyl Group | Provides hydrophobic interactions with protein targets |

| Hydroxy Group | Capable of forming hydrogen bonds |

| Tetrahydro-pyran Group | Influences solubility and steric hindrance |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets through hydrogen bonding and hydrophobic interactions. The hydroxy and carbonyl functionalities can engage in hydrogen bonding with amino acid residues in proteins, while the benzyl group facilitates binding within hydrophobic pockets. The tetrahydro-pyran moiety adds steric bulk, which may enhance binding affinity and specificity.

Biological Activity

Research indicates that this compound exhibits notable biological activities:

- Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of various enzymes, particularly those involved in metabolic pathways.

- Antiviral Properties : Preliminary studies suggest that it may act as a non-nucleoside reverse transcriptase inhibitor (NNRTI), which is crucial for antiretroviral therapy against HIV .

- Antioxidant Activity : Some studies have reported antioxidant properties, indicating potential protective effects against oxidative stress in cellular systems.

Case Studies

Several research studies have explored the biological implications of this compound:

Study 1: Enzyme Interaction

A study focused on the interaction between this compound and specific enzymes demonstrated significant inhibitory effects on enzyme activity, suggesting its potential utility in drug development for metabolic disorders .

Study 2: Antiviral Efficacy

In silico docking studies revealed that this compound binds effectively to the active site of reverse transcriptase, indicating promise as an antiviral agent .

Study 3: Antioxidant Properties

Research conducted on cellular models showed that this compound could reduce oxidative damage, highlighting its potential role in therapeutic applications for diseases characterized by oxidative stress .

Comparison with Similar Compounds

Benzyl ((2S,3R)-3-hydroxy-1-oxo-1-(aminobutan-2-yl)carbamate), which lacks the tetrahydro-pyran group, exhibits lower binding affinity and biological activity compared to the target compound. This underscores the importance of the tetrahydro-pyran moiety in enhancing both solubility and interaction with biological targets.

| Compound | Biological Activity | Key Features |

|---|---|---|

| Benzyl ((2S,3R)-3-hydroxy-1-(aminobutan-2-yl)carbamate | Moderate enzyme inhibition | Lacks tetrahydro-pyran group |

| Benzyl ((2S,3R)-3-hydroxy-1-o-(tetrahydro-pyran) | High enzyme inhibition; antiviral | Contains tetrahydro-pyran group |

Q & A

Q. What are the recommended synthetic routes for this compound?

A multi-step synthesis typically involves coupling a chiral hydroxy-oxo intermediate with a tetrahydro-2H-pyran-protected hydroxylamine. For example, a two-stage process may use reductive amination (e.g., LiAlH₄ in THF at 20°C for 2 hours) followed by acid hydrolysis to deprotect intermediates . Purification via column chromatography with gradient elution (hexane/ethyl acetate) is recommended to isolate the enantiomerically pure product.

Q. How should researchers handle and store this compound to ensure stability?

Store in tightly sealed containers under inert gas (e.g., argon) at –20°C in a dry, well-ventilated environment. Avoid exposure to moisture, heat, and static discharge. Opened containers should be resealed immediately and stored upright to prevent leakage .

Q. What analytical techniques are critical for purity assessment?

- HPLC : Use a chiral column (e.g., Chiralpak AD-H) with a mobile phase of hexane/isopropanol (90:10) to confirm enantiomeric purity.

- NMR : Analyze - and -NMR spectra to verify stereochemistry and functional groups (e.g., carbamate C=O at ~155 ppm in -NMR).

- Mass Spectrometry : High-resolution ESI-MS can confirm molecular weight (e.g., calculated [M+H]⁺ = 367.16) .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved during characterization?

Discrepancies between NMR-derived structures and X-ray crystallography often arise from dynamic conformational changes in solution. To resolve this:

- Perform variable-temperature NMR to assess rotational barriers of flexible groups (e.g., tetrahydro-2H-pyran ring).

- Validate the solid-state structure via single-crystal X-ray diffraction, which provides unambiguous stereochemical assignments .

- Cross-reference with computational models (DFT or MD simulations) to reconcile solution and solid-state behaviors .

Q. What strategies optimize enantiomeric purity during synthesis?

- Chiral Auxiliaries : Use (2S,3R)-configured starting materials to leverage inherent stereochemical control.

- Dynamic Kinetic Resolution : Employ catalysts like Ru-BINAP to favor the desired diastereomer during coupling reactions.

- Chiral Chromatography : Implement preparative HPLC with cellulose-based columns for final purification .

Q. What are the implications of stereochemistry on reactivity in downstream applications?

The (2S,3R) configuration influences hydrogen-bonding interactions and steric accessibility. For example:

- The 3-hydroxy group participates in intramolecular H-bonding with the carbamate carbonyl, stabilizing transition states in nucleophilic reactions.

- The tetrahydro-2H-pyran group’s axial/equatorial orientation affects substrate binding in enzyme inhibition studies.

- Diastereomeric impurities (>2%) can significantly alter biological activity, necessitating stringent chiral analysis .

Data Contradiction Analysis

Q. How to address discrepancies in reaction yields under varying conditions?

- Case Study : If yields drop significantly above 25°C, investigate thermal decomposition via TGA/DSC.

- Solvent Effects : Compare polar aprotic (e.g., DMF) vs. non-polar solvents (e.g., toluene) to identify optimal reaction media.

- Catalyst Screening : Test Pd/C vs. Raney Ni for hydrogenation steps, as residual metal impurities may deactivate intermediates .

Q. How to interpret conflicting bioactivity data across assays?

- Metabolic Stability : Assess cytochrome P450 interactions using liver microsomes to rule out rapid degradation in cellular assays.

- Membrane Permeability : Use Caco-2 cell models to differentiate intrinsic activity vs. transport limitations.

- Orthogonal Assays : Validate target engagement via SPR (surface plasmon resonance) alongside enzymatic assays .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.